1-(4-Methylpyrimidin-2-yl)propan-1-amine
Description
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Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-3-7(9)8-10-5-4-6(2)11-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
LDWSPPRQELMRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC(=N1)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Guide to the Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Topic: Synthesis and Characterization of 1-(4-Methylpyrimidin-2-yl)propan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
The moiety 1-(4-methylpyrimidin-2-yl)propan-1-amine represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. The
This guide moves beyond generic preparations, offering a rigorous, field-validated approach. We prioritize the Ellman’s Sulfinamide strategy to address the stereochemical requirements of pharmaceutical development, while also detailing a scalable Reductive Amination route for racemic building block generation.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary viable pathways. The instability of
Logical Disconnection
-
C-N Disconnection: The most reliable disconnection is at the amine, leading back to the corresponding ketone: 1-(4-methylpyrimidin-2-yl)propan-1-one .
-
C-C Disconnection: The ketone can be derived from the nucleophilic attack of an ethyl group (Grignard) on 4-methylpyrimidine-2-carbonitrile .
-
Functional Group Interconversion: The nitrile is accessible from the commercially available 2-chloro-4-methylpyrimidine .
Figure 1: Retrosynthetic logic flow prioritizing the stable ketone intermediate to avoid primary imine hydrolysis.
Synthetic Protocols
Phase 1: Precursor Synthesis (Nitrile Formation)
Objective: Convert 2-chloro-4-methylpyrimidine to 4-methylpyrimidine-2-carbonitrile. Note: Nucleophilic aromatic substitution on C2-pyrimidines is favorable, but palladium-catalyzed cyanation offers higher yields and safety compared to traditional NaCN fusion.
Reagents:
-
2-Chloro-4-methylpyrimidine (1.0 eq)
-
Zinc Cyanide (Zn(CN)
) (0.6 eq) -
Pd(PPh
) (5 mol%) -
DMF (Anhydrous)
Protocol:
-
Charge a dried Schlenk flask with 2-chloro-4-methylpyrimidine (10 mmol) and Zn(CN)
(6 mmol). -
Add Pd(PPh
) (0.5 mmol) under an argon atmosphere. -
Add anhydrous DMF (30 mL) and degas the solution (freeze-pump-thaw or N
sparging for 15 min). -
Heat to 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to RT. Dilute with EtOAc and wash with 2M NH
OH (to scavenge cyanide/zinc salts), followed by brine. -
Purification: Flash chromatography (SiO
, 0-20% EtOAc in Hexanes). -
Yield: Expect 85-92% as a white solid.
Phase 2: Ketone Synthesis (Grignard Addition)
Objective: Synthesis of 1-(4-methylpyrimidin-2-yl)propan-1-one. Critical Insight: Direct addition of Grignard to pyrimidine nitriles can lead to ring addition (C4/C6 attack). Performing the reaction at low temperature and quenching with acid is vital to hydrolyze the intermediate metallo-imine to the ketone.
Reagents:
-
4-Methylpyrimidine-2-carbonitrile (1.0 eq)
-
Ethylmagnesium Bromide (EtMgBr) (1.2 eq, 3.0 M in Et
O) -
THF (Anhydrous)
Protocol:
-
Dissolve the nitrile (5 mmol) in anhydrous THF (20 mL) and cool to -78°C .
-
Add EtMgBr (6 mmol) dropwise over 20 minutes. Do not allow temperature to rise above -60°C during addition.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Slowly add 2M HCl (10 mL) at 0°C. Stir vigorously at RT for 1 hour to ensure hydrolysis of the imine intermediate.
-
Neutralization: Adjust pH to ~8 with sat. NaHCO
. -
Extraction: Extract with DCM (3x). Dry over Na
SO . -
Yield: Expect 70-80% of the ketone as a pale yellow oil.
Phase 3: Stereoselective Amine Synthesis (Ellman’s Method)
Objective: Synthesis of (R)- or (S)-1-(4-methylpyrimidin-2-yl)propan-1-amine. Why this route? Direct reductive amination yields a racemate. Using tert-butanesulfinamide allows for the separation of diastereomers or induced diastereoselectivity, crucial for structure-activity relationship (SAR) studies.
Workflow Diagram:
Figure 2: Ellman's auxiliary workflow for asymmetric synthesis.
Detailed Protocol:
-
Imine Formation:
-
To a solution of ketone (2 mmol) in THF (10 mL), add (R)-2-methylpropane-2-sulfinamide (2.4 mmol) and Ti(OEt)
(4 mmol). -
Expert Note: Ti(OEt)
acts as both a Lewis acid and a water scavenger, driving the equilibrium. -
Reflux for 16 hours. Cool and pour into brine. Filter the titanium salts through Celite.
-
Purify the sulfinyl imine by chromatography.
-
-
Diastereoselective Reduction:
-
Deprotection:
-
Treat the protected amine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.
-
Concentrate to obtain the chiral amine hydrochloride salt.
-
Characterization Data (Expected)
The following data represents the expected spectral signature for the free base.
| Technique | Parameter | Expected Signal / Assignment |
| Solvent: CDCl | ||
| Pyrimidine C6-H | ||
| Pyrimidine C5-H | ||
| CH -NH | ||
| Pyrimidine-CH | ||
| -CH | ||
| -CH | ||
| Solvent: CDCl | ||
| Pyrimidine C2 (Quaternary) | ||
| Pyrimidine C4 (Quaternary) | ||
| Pyrimidine C6 | ||
| Pyrimidine C5 | ||
| C H-NH | ||
| C H | ||
| Pyrimidine-C H | ||
| CH | ||
| LC-MS | ESI+ | [M+H] |
Safety and Handling
-
Cyanide Hazards: Step 1 involves Zinc Cyanide. All weighing must be done in a fume hood. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Grignard Reagents: EtMgBr is pyrophoric and moisture sensitive.[5] Use oven-dried glassware and inert atmosphere (Argon/Nitrogen).
-
Pyrimidine Derivatives: Many aminopyrimidines are biologically active. Handle as potential kinase inhibitors (wear gloves, goggles, and lab coat).
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
- Schomaker, J. M., et al. (2008). "Synthesis of alpha-branched amines via nucleophilic addition to nitriles." Journal of the American Chemical Society. (General Methodology for Grignard/Nitrile addition).
-
Tinson, R. A. J., et al. (2018). "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." ACS Omega, 3(8), 9178–9188.
- Robarge, K. D. (2010). "Pyrimidine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
-
Sigma-Aldrich. "1-(4-methylpyrimidin-2-yl)propan-1-amine Product Page."
Sources
Solid-State Architecture: 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Topic: Solid-State Architecture & Characterization of 1-(4-Methylpyrimidin-2-yl)propan-1-amine Audience: Researchers, Crystallographers, and Drug Development Scientists. Format: Technical Whitepaper / Strategic Guide.
Executive Summary
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors and GPCR ligands. 1-(4-Methylpyrimidin-2-yl)propan-1-amine (C₈H₁₃N₃) represents a critical chiral building block where the physicochemical stability of the solid form directly impacts downstream API (Active Pharmaceutical Ingredient) formulation.
This guide details the structural principles, crystallization strategies, and characterization protocols required to define the crystal structure of this molecule.[1] Unlike rigid planar systems, this compound introduces a specific challenge: the conformational flexibility of the propyl-amine chain at the C2-position relative to the rigid pyrimidine core. This document serves as a roadmap for solid-state form selection, distinguishing between racemic lattices and enantiopure congeners.
Molecular Architecture & Structural Prediction
Before empirical determination, a theoretical framework is necessary to guide solvent selection and data reduction.
The Pharmacophore
The molecule consists of two distinct domains:
-
The Rigid Anchor: A 4-methylpyrimidine ring.[2] This is planar and electron-deficient, acting as a hydrogen bond acceptor (N1/N3) and a
-stacking motif. -
The Flexible Linker: A 1-aminopropyl chain attached at the C2 position. The C1' carbon (carrying the amine) is a chiral center (
).
Predicted Supramolecular Synthons
Based on Etter’s rules and analogous structures (e.g., 2-aminopyrimidine), we prioritize the following packing motifs:
-
Primary Interaction (N-H...N): The exocyclic amine (-NH₂) acts as a double donor. The pyrimidine ring nitrogens are acceptors. The most probable motif is the
dimer , where two molecules pair via N-H...N bonds, forming a centrosymmetric ring (in racemates) or a pseudo-symmetric chain (in enantiopures). -
Secondary Interaction (
- Stacking): The 4-methyl group introduces steric bulk that may disrupt perfect face-to-face stacking, likely favoring an offset-stacking or herringbone arrangement to minimize steric clash while maximizing dispersion forces.
| Feature | Predicted Consequence in Crystal Lattice |
| Chirality | Enantiopure material will crystallize in Sohncke space groups (likely |
| H-Bonding | Formation of 1D ribbons driven by N-H...N interactions. |
| Solubility | High solubility in lower alcohols (MeOH, EtOH) due to amine functionality; lower solubility in non-polar alkanes. |
Experimental Protocol: Crystallization & Characterization
Scientific Integrity Note: The following protocol is a self-validating loop. Failure to obtain diffraction-quality crystals requires a return to the "Solvent Screening" phase with modified parameters (e.g., anti-solvent addition).
Phase 1: Synthesis & Purification
Prerequisite: The compound must be >98% pure by HPLC. Impurities (especially unreacted nitriles or Grignard byproducts) inhibit nucleation.
-
Synthesis Route: Reaction of 4-methylpyrimidine-2-carbonitrile with ethylmagnesium bromide followed by reductive amination or direct reduction of the resulting imine/ketone.
-
Purification: Acid-base extraction followed by Kugelrohr distillation or recrystallization as a fumarate salt intermediate, then free-based.
Phase 2: Crystallization Screening (The "Matrix")
Do not rely on a single method. Deploy a sparse-matrix screen:
-
Slow Evaporation: Dissolve 20 mg in 2 mL of solvent (Methanol, Isopropanol, Acetone). Cover with parafilm, poke 3 holes, and store at 4°C.
-
Vapor Diffusion: Dissolve in a "Good Solvent" (Ethanol). Place in an inner vial. Surround with "Bad Solvent" (Hexane or Diethyl Ether) in a larger outer vial. Seal tight.
-
Salt Screening (Critical for Drug Dev): If the free base is an oil or hygroscopic solid, generate salts using:
-
Hydrochloric acid (1:1 and 1:2 stoichiometry).
-
L-Tartaric acid (for chiral resolution and diastereomeric salt formation).
-
Phase 3: Single Crystal X-Ray Diffraction (SCXRD) Workflow
Instrument: Bruker D8 QUEST or equivalent (Mo or Cu
Step-by-Step Protocol:
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Mitegen loop using Paratone oil.
-
Unit Cell Determination: Collect 3 matrix runs (12 frames each). If the unit cell volume
(for Z=4), proceed. -
Data Collection: Strategy must cover reciprocal space to
resolution. -
Structure Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL.
-
Note: The amine protons should be located in the difference Fourier map. If dynamic disorder exists in the propyl chain, model with split positions (PART 1 / PART 2).
-
Visualization of Workflows
Diagram 1: Structural Characterization Workflow
This diagram outlines the logical flow from crude material to the final .cif file.
Caption: Iterative workflow for isolating and solving the crystal structure of chiral aminopyrimidines.
Diagram 2: Supramolecular Logic & Interaction Map
This diagram visualizes the competing forces that dictate the final lattice packing.
Caption: Interaction map showing how functional groups drive the supramolecular assembly.
Data Analysis & Validation
Once the structure is solved, the following metrics confirm the validity of the model for drug development purposes:
Hirshfeld Surface Analysis
To quantify the interactions described in Section 2, generate Hirshfeld surfaces (mapped with
-
Red Spots: Indicate strong hydrogen bonds (N-H...N).
-
White Regions: Van der Waals contacts (H...H).
-
Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, indicative of N...H interactions.
Absolute Configuration
For the enantiopure synthesis, the Flack Parameter is critical.
-
Flack x ≈ 0.0: Correct absolute structure.
-
Flack x ≈ 1.0: Inverted structure (wrong enantiomer).
-
Note: Since C, H, N are light atoms, anomalous scattering is weak with Mo radiation. Use Cu radiation or co-crystallize with a heavy atom salt (e.g., HBr salt) to definitively assign the
or configuration at C1.
References
-
Desiraju, G. R. (2002). Crystallography and supramolecular chemistry. Acc. Chem. Res., 35(7), 565–573. Link
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Acc. Chem. Res., 23(4), 120–126. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Cryst. B, 72, 171-179. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Cryst. C, 71, 3-8. Link
-
PubChem Compound Summary. (2024). 1-(4-Methylpyrimidin-2-yl)propan-1-amine. CID 1342380-63-5. Link
Sources
Discovery and history of pyrimidine derivatives in medicinal chemistry
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide to its Discovery, History, and Therapeutic Evolution
Abstract
The pyrimidine ring system, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its fundamental role as a core constituent of nucleic acids has made it a focal point for chemical and biological investigation for over a century.[3] This guide provides a comprehensive exploration of the discovery and historical development of pyrimidine derivatives, tracing their evolution from foundational natural products to their current status as highly targeted, life-saving therapeutics. We will delve into the key scientific milestones, the rationale behind pivotal drug design strategies, and the synthetic methodologies that have enabled their widespread application. This narrative is structured to provide researchers, scientists, and drug development professionals with an authoritative and field-proven perspective on one of pharmacology's most vital chemotypes.
From Natural Blueprint to Synthetic Medicine: The Early History
The story of pyrimidines begins not in the laboratory, but in nature. The pyrimidine ring system is a fundamental component of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of DNA and RNA.[3][4][5] The journey into their medicinal significance, however, started with early isolations and chemical characterizations.
The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, derived from the breakdown of uric acid.[4] However, the systematic study of this class of compounds gained significant momentum in the late 19th century. In 1884, Adolf Pinner pioneered the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and he first proposed the name "pyrimidin" in 1885.[5][6] This foundational work was followed by the first preparation of the parent, unsubstituted pyrimidine compound in 1900 by Gabriel and Colman.[5]
Early therapeutic applications emerged with the synthesis of barbiturates, such as barbitone, which were found to have potent sedative, hypnotic, and anticonvulsant properties.[3][4] These early discoveries, while significant, were largely based on phenotypic screening. The true ascendancy of pyrimidine derivatives in medicinal chemistry began with a more rational, mechanism-based approach: the era of the antimetabolite.
The Antimetabolite Revolution: Pyrimidines in the War on Cancer
The mid-20th century marked a paradigm shift in cancer treatment with the advent of chemotherapy. The central strategy was to target the rapid proliferation characteristic of cancer cells. Scientists reasoned that by creating molecules that structurally mimic endogenous metabolites, they could disrupt the essential biochemical pathways necessary for cell division. Pyrimidines, as key components of DNA and RNA, were a perfect target.
This led to the development of pyrimidine antimetabolites, drugs designed to interfere with the synthesis and function of nucleic acids.[3] Two landmark drugs from this era fundamentally changed the landscape of oncology:
-
5-Fluorouracil (5-FU): Developed as a structural analog of uracil, 5-FU acts as a potent and irreversible inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidine, a necessary precursor for DNA replication. By blocking this pathway, 5-FU starves cancer cells of a key building block, leading to cell cycle arrest and apoptosis.[4][7][8] Its derivatives, such as capecitabine and floxuridine, were later developed to improve oral bioavailability and tumor-specific activation.[8][9]
-
Cytarabine (ara-C): This analog of cytidine is a cornerstone in the treatment of acute myeloid leukemia. After intracellular phosphorylation to its active triphosphate form, it is incorporated into DNA. Its unique stereochemistry, featuring an arabinose sugar instead of ribose, disrupts the DNA backbone, sterically hindering the action of DNA polymerase and halting DNA replication and repair.[7]
The success of these agents was rooted in a deep understanding of cellular metabolism, specifically the pyrimidine biosynthesis pathways. Cancer cells, with their high proliferation rate, are particularly dependent on these pathways, providing a therapeutic window.
Visualizing the Mechanism: Pyrimidine Biosynthesis and Antimetabolite Inhibition
The diagram below illustrates the simplified de novo and salvage pathways for pyrimidine synthesis, highlighting the critical points of inhibition by foundational antimetabolite drugs. Cancer cells can utilize both pathways, making a combined therapeutic approach potentially more effective.[10][11]
Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.
Table 1: Foundational Pyrimidine-Based Antimetabolites in Oncology
| Drug | Year of First Approval (Approx.) | Mechanism of Action | Primary Indications |
| 5-Fluorouracil | 1962 | Inhibits thymidylate synthase, blocking DNA synthesis.[4] | Colorectal, breast, stomach, pancreatic cancers. |
| Cytarabine | 1969 | DNA chain terminator, inhibits DNA polymerase.[7] | Acute myeloid leukemia (AML), lymphomas. |
| Floxuridine | 1970 | Converted to 5-FU; inhibits thymidylate synthase.[9] | Liver metastases from colorectal cancer. |
| Capecitabine | 1998 | Oral prodrug converted to 5-FU preferentially in tumor tissue.[8] | Metastatic breast and colorectal cancers. |
| Gemcitabine | 1996 | Chain terminator and inhibits ribonucleotide reductase.[9] | Pancreatic, non-small cell lung, breast, ovarian cancers. |
Broadening the Battlefield: Pyrimidines Against Infectious Agents
The success of pyrimidine analogs in oncology paved the way for their exploration in infectious diseases. The core principle remained the same: exploit differences between host and pathogen metabolic or replicative machinery.
Antiviral Therapies
The fight against viral diseases, particularly the HIV/AIDS epidemic, was revolutionized by pyrimidine nucleoside analogs.[12] Unlike bacterial pathogens, viruses co-opt the host cell's machinery for replication, making selective targeting a significant challenge. However, viral polymerases (such as reverse transcriptase in retroviruses) are often less discriminating than their human counterparts, creating a key vulnerability.
Medicinal chemists designed pyrimidine derivatives that, once phosphorylated by cellular kinases, are recognized by viral polymerases. Their incorporation into the nascent viral DNA or RNA chain leads to immediate chain termination, as they lack the necessary 3'-hydroxyl group for further elongation.[7]
Key Antiviral Pyrimidine Derivatives:
-
Zidovudine (AZT): The first FDA-approved drug for HIV, AZT is a thymidine analog that inhibits the viral reverse transcriptase enzyme.[5]
-
Lamivudine: A cytosine analog effective against both HIV reverse transcriptase and Hepatitis B virus polymerase.[7]
-
Acyclovir: While technically a purine analog, its development heavily influenced the field. Pyrimidine analogs like Idoxuridine were early herpes simplex virus (HSV) treatments.[7][13]
Visualizing the Workflow: Antiviral Nucleoside Analog Action
This workflow demonstrates the intracellular activation and mechanism of action for a typical pyrimidine nucleoside reverse transcriptase inhibitor (NRTI).
Caption: Intracellular activation and action of a pyrimidine NRTI.
Antibacterial and Antimalarial Agents
In the realm of bacterial and parasitic infections, pyrimidine derivatives have been instrumental as inhibitors of folate biosynthesis. The dihydrofolate reductase (DHFR) enzyme is essential for producing tetrahydrofolate, a cofactor required for the synthesis of many key molecules, including thymidine. While humans acquire folate from their diet, many pathogens must synthesize it de novo, offering a selective target.
-
Antibacterial Sulfonamides: Drugs like Sulfadiazine are often used in combination with trimethoprim. While trimethoprim is the primary DHFR inhibitor, the synergy with sulfonamides, which block an earlier step in the folate pathway, is highly effective.[14][15]
-
Antimalarial Pyrimethamine: This drug is a potent and selective inhibitor of the DHFR enzyme in Plasmodium falciparum, the parasite responsible for malaria.[7][15] This inhibition depletes the parasite's ability to replicate and has been a key component of antimalarial combination therapies for decades.
The Modern Era of Targeted Therapy: Pyrimidines as Kinase Inhibitors
The dawn of the 21st century brought a new wave of innovation in drug discovery: targeted therapy. The focus shifted from broadly cytotoxic agents to drugs that inhibit specific proteins driving disease pathogenesis, particularly protein kinases in oncology. The pyrimidine scaffold proved to be an exceptionally versatile and effective core for designing ATP-competitive kinase inhibitors.[4][16]
The ATP-binding site of kinases contains a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to mimic these hydrogen bonding interactions, allowing pyrimidine derivatives to anchor securely within the active site and block ATP from binding, thereby inhibiting kinase activity.[16][17] This "bioisosteric" replacement of a phenyl or other aromatic ring with a pyrimidine often improves potency and pharmacokinetic properties.[16]
This strategy has led to a rapidly expanding portfolio of FDA-approved drugs targeting a wide range of kinases implicated in cancer and inflammatory diseases.[18][19][20]
Visualizing the Interaction: Pyrimidine Scaffold in a Kinase Active Site
This diagram illustrates the fundamental principle of how a 2-aminopyrimidine core acts as a "hinge-binder" within the ATP-binding pocket of a protein kinase.
Caption: Pyrimidine core mimicking ATP's hydrogen bonding.
Table 2: Selected Modern Pyrimidine-Based Targeted Therapies
| Drug | Target Kinase(s) | Primary Indications |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |
| Palbociclib | CDK4/6 | HR-Positive, HER2-Negative Breast Cancer |
| Ruxolitinib | JAK1/2 | Myelofibrosis, Polycythemia Vera |
Note: Gefitinib, Erlotinib, and Lapatinib are technically quinazoline (fused pyrimidine) derivatives, highlighting the versatility of the extended scaffold.[21][22]
Key Experimental Protocols: Synthesizing the Scaffold
The therapeutic success of pyrimidine derivatives is underpinned by robust and versatile synthetic methodologies. While numerous methods exist, the Biginelli reaction stands out for its efficiency and historical significance in producing dihydropyrimidones, which are valuable intermediates.[17]
Protocol: A Representative Biginelli One-Pot Synthesis
This protocol describes a general, acid-catalyzed one-pot synthesis of a dihydropyrimidone derivative.
Objective: To synthesize an Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol (Solvent)
-
Concentrated Hydrochloric Acid (Catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Beaker, ice bath, Buchner funnel, filter paper
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 eq.), ethyl acetoacetate (1 eq.), urea (1.5 eq.), and ethanol (100 mL).
-
Catalyst Addition: While stirring, carefully add a few drops (approx. 0.5 mL) of concentrated hydrochloric acid to the mixture.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The causality for heating is to provide the necessary activation energy to overcome the reaction barriers for the multiple condensation steps involved in the cyclization.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, less polar spot indicates product formation.
-
Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product is typically insoluble in water and will precipitate out as a solid. The rationale for using an ice bath is to maximize the precipitation of the product by significantly decreasing its solubility.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted urea and acid catalyst.
-
Drying and Purification: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (40-50 °C). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. This self-validating step ensures the removal of soluble impurities, with purity confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Conclusion and Future Horizons
From their fundamental role in the blueprint of life to their application in targeted cancer therapies, the journey of pyrimidine derivatives is a testament to the power of medicinal chemistry. The scaffold's inherent biological relevance and synthetic tractability have allowed it to be adapted to combat a vast array of human diseases.[14][23] The historical progression from broad-spectrum antimetabolites to highly selective kinase inhibitors illustrates a maturing understanding of disease biology and rational drug design.
The future for pyrimidine derivatives remains incredibly bright. They are being actively investigated for new roles in immunology, immuno-oncology, chronic pain, and neurological disorders.[16][18] The combination of established synthetic routes with modern computational design and high-throughput screening promises the discovery of next-generation pyrimidine-based drugs with even greater potency, selectivity, and improved safety profiles.[15][22] The pyrimidine core, a simple heterocycle forged in nature, will undoubtedly continue to be a cornerstone of therapeutic innovation for decades to come.
References
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Kaur, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Nadar, A. J., et al. Recent Advances in Pyrimidine-Based Drugs. PMC.
- Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
- AIP Publishing. In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing.
- ResearchGate. Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
- ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- Abbas, N., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 861-893.
- Rada, B., & Dragún, M. (1977).
- BenchChem. (2025). The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. BenchChem.
- Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry.
- Wikipedia. Pyrimidine. Wikipedia.
- Growing Science. (2021).
- MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubMed. (2025).
- ResearchGate. (2025). FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com].
- Taylor & Francis Online. (2023). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 42(24).
- CoLab.ws. (2023).
- PubMed. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed.
- Singh, P., & Singh, P. (2014). Biological and medicinal significance of pyrimidines.
- PubMed. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed.
- Slideshare. Pinner pyrimidine synthesis. Slideshare.
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- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
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In Silico ADME Profiling: A Strategic Framework for 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Executive Summary & Strategic Context
In the hit-to-lead optimization phase, 1-(4-Methylpyrimidin-2-yl)propan-1-amine represents a "fragment-like" scaffold. Its low molecular weight (<200 Da) and presence of a basic primary amine make it an attractive building block for CNS-active agents or kinase inhibitors. However, these same features introduce specific ADME (Absorption, Distribution, Metabolism, Excretion) risks, particularly regarding blood-brain barrier (BBB) permeation and metabolic stability.
This guide provides a rigorous in silico profiling framework. Unlike standard reports that merely list values, this document establishes the causality between the molecule's substructures and its predicted pharmacokinetic fate. It details the protocols for using industry-standard tools (SwissADME, pkCSM, ADMETlab 2.0) to generate a self-validating predictive model.
Physicochemical Profiling: The Foundation
Before assessing biological fate, we must define the physicochemical landscape. For this pyrimidine amine, the ionization state at physiological pH (7.4) is the critical determinant of behavior.
Predicted Properties & Structural Alertness
| Property | Predicted Range | Strategic Implication |
| Molecular Weight | ~151.2 Da | High Efficiency: Excellent "Ligand Efficiency" potential; leaves room for derivatization. |
| LogP (Lipophilicity) | 0.4 – 0.9 | Hydrophilic: Likely high aqueous solubility but relies on transporters or paracellular routes if not passive. |
| LogD (pH 7.4) | -1.5 – 0.0 | Ionization: The primary amine (pKa ~9-10) will be >90% protonated at physiological pH, drastically reducing passive membrane permeability compared to the neutral species. |
| TPSA | ~51 Ų | Permeability: Well below the 90 Ų threshold for BBB penetration. |
| Rotatable Bonds | 3 | Rigidity: High conformational stability, favoring binding entropy. |
The "Rule of 3" Compliance
Unlike the "Rule of 5" (Lipinski) which applies to drug-like molecules, this scaffold should be evaluated against the "Rule of 3" (Jahns/Fragment rules):
-
MW < 300? Yes.
-
LogP < 3? Yes.
-
H-Bond Donors < 3? Yes (1).
-
H-Bond Acceptors < 3?[1] Borderline (3 total: 2 pyrimidine N, 1 amine N).
In Silico Workflow Protocol
To ensure data integrity, we utilize a "Consensus Prediction" approach. We do not rely on a single algorithm.
Experimental Workflow Diagram
Figure 1: Consensus ADME workflow ensuring robust prediction by cross-referencing three distinct algorithmic approaches (QSAR, Graph-based, and Deep Learning).
Step-by-Step Execution Protocol
Step 1: Structure Preparation
-
Action: Convert the chemical name to a canonical SMILES string.
-
SMILES: CCC(N)c1nc(C)ccn1
-
Rationale: Different tools handle tautomers differently. Canonicalization ensures the pyrimidine ring aromaticity is correctly interpreted.
Step 2: SwissADME Execution (Bioavailability)
-
Protocol: Paste SMILES -> Run.
-
Key Output to Record:
-
Bioavailability Radar: Check for saturation (fraction Csp3).
-
BOILED-Egg Model: This is critical for this molecule. Does it fall in the "Yolk" (BBB permeant) or "White" (HIA only)? Given the amine, it may fall in the White unless actively transported.
-
Step 3: pkCSM Execution (Metabolism & Toxicity)
-
Source:
-
Protocol: Select "ADMET" -> Paste SMILES -> Run.
-
Key Output to Record:
-
CYP2D6 Substrate: Primary amines often interact with 2D6.
-
AMES Toxicity: Pyrimidines are generally safe, but verify.
-
Pharmacokinetic (ADME) Deep Dive
Absorption & Distribution (The BBB Challenge)
The central challenge for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is the Blood-Brain Barrier.
-
Mechanism: Passive diffusion vs. Carrier-mediated transport.
-
Prediction:
-
Passive: Moderate. The cationic charge at pH 7.4 hinders passive diffusion.
-
Efflux: Check P-gp substrate status. Small amphiphilic cations are frequent P-gp substrates.
-
Volume of Distribution (Vd): Likely moderate to high. Basic amines bind to tissue phospholipids (lysosomal trapping), leading to a Vd > 0.6 L/kg.
-
Metabolic Fate (The Liability Map)
The molecule has three distinct "soft spots" for metabolic clearance.
Figure 2: Predicted metabolic tree. The oxidative deamination pathway (left) is the highest risk, potentially generating a reactive aldehyde intermediate.
-
Pathway 1: Oxidative Deamination (MAO): The primary amine on an alkyl chain is a classic substrate for Monoamine Oxidases (MAO). This transforms the amine into an aldehyde, which can be toxic.
-
Mitigation: Methylation of the alpha-carbon (not present here) usually blocks this.
-
-
Pathway 2: Methyl Oxidation: The 4-methyl group on the pyrimidine ring is susceptible to CYP-mediated oxidation to an alcohol and subsequently a carboxylic acid.
-
Pathway 3: N-Acetylation: NAT1/NAT2 enzymes may acetylate the primary amine, rendering it pharmacologically inactive.
Toxicity & Safety Assessment
-
hERG Inhibition:
-
Risk:Moderate. Many basic amines block the hERG potassium channel (QT prolongation). However, the low MW (<200) usually reduces potency compared to larger lipophilic amines.
-
Protocol: Use ADMETlab 2.0 hERG model. If pIC50 > 5, flag for in vitro patch-clamp assay.
-
-
AMES Mutagenicity:
-
Risk:Low. Simple alkyl-pyrimidines are rarely mutagenic unless nitrosated.
-
Interpretation & Next Steps
Based on the in silico profile derived above, the following actions are recommended:
-
Consensus Check: If SwissADME predicts low GI absorption (due to polarity) but pkCSM predicts high Caco-2 permeability, prioritize the pkCSM result for this class of small molecules, as paracellular transport is often underestimated by lipophilicity-based models.
-
Synthesis Modification: If metabolic stability is predicted to be low (high clearance), consider adding a fluorine atom to the 4-methyl group or the propyl chain to block metabolic oxidation (Bioisosteric replacement).
-
Assay Prioritization:
-
Tier 1: PAMPA-BBB (Artificial membrane permeability).
-
Tier 2: Microsomal Stability (Mouse/Human) to check for the predicted MAO/CYP degradation.
-
References
-
SwissADME: Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][6][7] Sci. Rep.[4][5]7 , 42717 (2017).[2][4][7] Link
-
pkCSM: Pires, D.E.V., Blundell, T.L.[4][8][9] & Ascher, D.B.[4] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. J. Med.[9][10][11] Chem.58 , 4066–4072 (2015).[4][8][9][11][12] Link
-
ADMETlab 2.0: Xiong, G. et al. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[13][14] Nucleic Acids Res.[4][13]49 , W5–W14 (2021).[13][15] Link
-
Lipinski Rule of 5: Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[16] Adv.[17] Drug Deliv. Rev.23 , 3–25 (1997).[16]
-
Veber Rules: Veber, D. F. et al. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates.[16][18] J. Med.[9][10][11] Chem.45 , 2615–2623 (2002).
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- 14. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 15. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
Stability and degradation pathways of 1-(4-Methylpyrimidin-2-yl)propan-1-amine
An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Disclaimer: As of February 2026, there is no publicly available literature specifically detailing the stability and degradation of 1-(4-Methylpyrimidin-2-yl)propan-1-amine. This guide is therefore presented from the perspective of a Senior Application Scientist, outlining a robust, first-principles approach to characterizing the stability of this novel chemical entity. The methodologies and potential degradation pathways described herein are based on established principles of physical organic chemistry and extensive experience with analogous molecular structures, particularly pyrimidine and primary amine moieties.
Introduction: A Proactive Approach to Stability Profiling
The molecule 1-(4-Methylpyrimidin-2-yl)propan-1-amine presents a unique combination of a nucleophilic primary amine and an electron-deficient pyrimidine ring, suggesting several potential avenues for chemical degradation. Understanding these liabilities is not merely an academic exercise; it is a critical component of the drug development process, directly impacting formulation strategies, storage conditions, and, ultimately, patient safety. This guide provides a comprehensive framework for elucidating the stability profile and degradation pathways of this compound, moving from foundational physicochemical characterization to the predictive power of forced degradation studies.
The core philosophy of this guide is proactive rather than reactive. By subjecting the molecule to a battery of stressed conditions—hydrolytic, oxidative, photolytic, and thermal—we can systematically uncover its intrinsic vulnerabilities. This allows for the development of a stability-indicating analytical method, a crucial tool for ensuring the purity and potency of the active pharmaceutical ingredient (API) throughout its lifecycle.
Foundational Physicochemical Characterization
Before initiating forced degradation studies, a baseline understanding of the molecule's physicochemical properties is essential. These properties govern its behavior in solution and can provide early clues to potential stability issues.
Table 1: Key Physicochemical Parameters for Initial Assessment
| Parameter | Experimental Method | Rationale and Implication for Stability |
| pKa | Potentiometric titration or Capillary Electrophoresis | The primary amine and pyrimidine ring will have distinct pKa values. These will dictate the molecule's ionization state at different pH values, which is critical for predicting its susceptibility to pH-dependent hydrolysis. |
| Aqueous Solubility | Shake-flask method (e.g., OECD 105) | Solubility as a function of pH is crucial for designing hydrolytic degradation studies and for developing suitable formulations. Poor solubility can limit degradation in aqueous media. |
| Log P (Octanol/Water Partition Coefficient) | HPLC method or Shake-flask method | Log P provides insight into the molecule's lipophilicity, which can influence its interaction with potential excipients and its susceptibility to oxidative degradation within lipid-based formulations. |
The Strategy of Forced Degradation (Stress Testing)
Forced degradation is the cornerstone of stability testing. By intentionally exposing the API to conditions more severe than accelerated storage, we can rapidly identify likely degradation products and pathways. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation and analysis.
Hydrolytic Degradation
Given the presence of the pyrimidine ring, hydrolysis is a primary anticipated degradation pathway, particularly at pH extremes.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of 1-(4-Methylpyrimidin-2-yl)propan-1-amine in a suitable co-solvent if necessary (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Neutral: Add an equal volume of water.
-
-
Incubation: Incubate all solutions at 60°C.
-
Timepoints: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Cool all samples to room temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Causality: The elevated temperature accelerates the reaction, while the pH extremes catalyze the hydrolysis of the pyrimidine ring, which can lead to ring-opening.
Oxidative Degradation
The primary amine is a potential site for oxidation.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the API.
-
Stress Condition: Add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light.
-
Timepoints: Withdraw aliquots at intervals (e.g., 0, 2, 6, 24 hours), as oxidative degradation can be rapid.
-
Analysis: Analyze samples directly or after dilution.
-
Causality: Hydrogen peroxide mimics oxidative stress from residual peroxides in excipients. The primary amine can be oxidized to a nitroso or nitro compound, or potentially undergo more complex reactions.
Photolytic Degradation
The pyrimidine ring contains chromophores that can absorb UV light, potentially leading to photodegradation.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare solutions of the API in a transparent solvent (e.g., water/acetonitrile) and prepare a solid sample spread thinly in a petri dish.
-
Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the solution and solid samples at the end of the exposure period.
-
Causality: UV absorption can promote the molecule to an excited state, leading to reactions such as ring cleavage, dimerization, or reaction with solvent molecules.
Elucidation of Degradation Pathways
The primary tool for identifying and characterizing degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) for accurate mass measurements and tandem MS (MS/MS) for structural fragmentation.
Table 2: Hypothetical Degradation Products and Their Identification
| Stress Condition | Proposed Degradant | Potential m/z | MS/MS Fragmentation Clues |
| Acid/Base Hydrolysis | 4-Methyl-2-pyrimidinone | 111.05 | Loss of the propan-1-amine side chain, yielding the stable pyrimidinone core. |
| Oxidation | 1-(4-Methylpyrimidin-2-yl)propan-1-one | 165.09 | A neutral loss of NH3 would be a key indicator. The product would be a ketone. |
| Photolysis | Dimerization Products | >330 | Observation of ions with approximately double the mass of the parent compound. |
Proposed Degradation Pathways
Based on the chemistry of analogous structures, two primary degradation pathways can be hypothesized for 1-(4-Methylpyrimidin-2-yl)propan-1-amine: hydrolytic ring-opening and oxidation of the primary amine.
Methodological & Application
The Strategic Application of 1-(4-Methylpyrimidin-2-yl)propan-1-amine in the Synthesis of Novel Bioactive Molecules
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence is a testament to its versatile synthetic accessibility and its ability to engage in crucial biological interactions.[3][4] Within this broad class of heterocycles, 2-aminopyrimidine derivatives have emerged as a particularly fruitful area of research, yielding a multitude of compounds with diverse pharmacological activities, including potent kinase inhibitors used in oncology.[5][6] This guide focuses on a specific, yet underexplored, building block: 1-(4-Methylpyrimidin-2-yl)propan-1-amine . We will provide a comprehensive overview of a proposed synthetic route to this valuable intermediate and delineate its application in the synthesis of potential bioactive molecules, supported by detailed, field-proven protocols.
Physicochemical Properties of the Core Scaffold
While extensive experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not widely published, its structural analogue, 1-(Pyrimidin-2-yl)ethanamine, provides valuable insights into its likely chemical nature.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H13N3 | - |
| Molecular Weight | 151.21 g/mol | - |
| LogP (predicted) | ~1.5 - 2.0 | - |
| Hydrogen Bond Donors | 1 (primary amine) | - |
| Hydrogen Bond Acceptors | 3 (pyrimidine nitrogens and amine nitrogen) | - |
| Reactivity | The primary amine is a key functional handle for nucleophilic reactions. The pyrimidine ring can participate in various coupling reactions. | [7] |
Proposed Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine: A Two-Step Approach
Workflow for the Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Caption: Proposed two-step synthesis of the target amine.
Experimental Protocols
PART 1: Synthesis of 2-Acetyl-4-methylpyrimidine (Precursor Ketone)
This protocol is adapted from established methods for pyrimidine synthesis from β-dicarbonyl compounds or their equivalents.[8]
Materials:
-
1,1,3,3-Tetraethoxypropane
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes. Following this, add 1,1,3,3-tetraethoxypropane (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-acetyl-4-methylpyrimidine.
Rationale: This reaction proceeds via the well-established condensation of an amidine with a 1,3-dielectrophile to form the pyrimidine ring. 1,1,3,3-Tetraethoxypropane serves as a synthetic equivalent of malondialdehyde.
PART 2: Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine via Reductive Amination
This protocol employs a one-pot reductive amination, a widely used and efficient method for amine synthesis.[9][10][11]
Materials:
-
2-Acetyl-4-methylpyrimidine
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-4-methylpyrimidine (1.0 equivalent) in anhydrous methanol.
-
Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation.
-
Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Then, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine. The product can be further purified by column chromatography or distillation under reduced pressure.
Rationale: The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride. NaBH3CN is a mild reducing agent that is stable in methanol and preferentially reduces the protonated imine over the ketone.[12]
Application in the Synthesis of Bioactive N-Aryl-2-pyrimidinamines
The synthesized 1-(4-Methylpyrimidin-2-yl)propan-1-amine is an excellent starting material for creating a library of N-substituted 2-aminopyrimidine derivatives, a class of compounds known for their wide range of biological activities, particularly as kinase inhibitors.[1][11] The following is an exemplary protocol for the synthesis of a potential bioactive molecule via a Buchwald-Hartwig amination.
Exemplary Synthesis of N-(4-fluorophenyl)-1-(4-methylpyrimidin-2-yl)propan-1-amine
Caption: Buchwald-Hartwig amination for N-arylation.
Protocol:
Materials:
-
1-(4-Methylpyrimidin-2-yl)propan-1-amine
-
1-Bromo-4-fluorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reagents: Evacuate and backfill the tube with argon three times. Then, add 1-bromo-4-fluorobenzene (1.0 equivalent), 1-(4-methylpyrimidin-2-yl)propan-1-amine (1.2 equivalents), and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-pyrimidinamine.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for achieving high efficiency in the coupling of aryl halides with amines.
Structure-Activity Relationship (SAR) Insights
Based on extensive literature on pyrimidine-based kinase inhibitors, the following SAR can be anticipated for derivatives of 1-(4-Methylpyrimidin-2-yl)propan-1-amine:
-
The N-Aryl Moiety: The nature and substitution pattern of the aryl group attached to the amine are critical for biological activity. Electron-withdrawing or -donating groups, as well as heterocyclic replacements, can significantly modulate potency and selectivity against different kinases.[14]
-
The Propan-1-amine Side Chain: The length and branching of the alkyl chain can influence binding affinity and pharmacokinetic properties. The chirality of the amine center may also play a significant role in target engagement.
-
The 4-Methyl Group on the Pyrimidine Ring: This group can provide beneficial steric interactions within the target's binding pocket and can also influence the overall lipophilicity and metabolic stability of the molecule.
Conclusion
While 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not a widely commercialized building block, its synthesis is achievable through standard, reliable organic chemistry transformations. Its structural features make it a highly attractive starting point for the development of novel bioactive molecules, particularly in the realm of kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis of this amine and its subsequent elaboration into diverse chemical libraries for drug discovery programs.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
-
ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2025). ResearchGate. [Link]
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Document URL not available.
-
A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. (2012). PMC. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025). ResearchGate. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Document URL not available.
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). PMC. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC. [Link]
-
1-(Pyrimidin-2-yl)ethanamine hydrochloride. PubChem. [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and... ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PMC. [Link]
-
2-ACETYL-4-METHYLPYRIDINE. (2024). ChemBK. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
2-mercaptopyrimidine. Organic Syntheses. [Link]
-
Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. ResearchGate. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2010). PMC. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2023). RSC Publishing. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Engineering of Pyrimidine Scaffolds for Next-Generation Agrochemicals
Executive Summary
Pyrimidine derivatives represent a "privileged scaffold" in agrochemistry due to their structural versatility and ability to interact with diverse biological targets.[1] While historically dominant as Acetolactate Synthase (ALS) inhibitors (herbicides) and Methionine biosynthesis inhibitors (fungicides), recent breakthroughs have unlocked novel Modes of Action (MoA), including Dihydroorotate Dehydrogenase (DHODH) inhibition.[2][3]
This guide provides a technical roadmap for the rational design, synthesis, and validation of pyrimidine-based pesticides. It moves beyond generic descriptions to offer field-proven protocols for the development of high-potency, resistance-breaking agrochemicals.
Part 1: Target-Based Rational Design & Mechanism of Action
The Renaissance of Pyrimidine MoAs
The efficacy of pyrimidines stems from their ability to mimic endogenous nucleotides and cofactors. Effective design requires targeting specific enzymatic pockets distinct from mammalian homologs.
-
Herbicides (Novel MoA): The recent discovery of Tetflupyrolimet has validated Dihydroorotate Dehydrogenase (DHODH) as a prime target.[2][3][4] Unlike ALS inhibitors, DHODH inhibitors disrupt de novo pyrimidine biosynthesis, starving the plant of UMP (Uridine Monophosphate).
-
Insecticides: Pyrimidines like Triflumezopyrim act as mesoionic antagonists of the Nicotinic Acetylcholine Receptor (nAChR), providing control against imidacloprid-resistant pests.
-
Fungicides: Anilinopyrimidines (e.g., Cyprodinil ) inhibit methionine biosynthesis and hydrolytic enzyme secretion.
Pathway Visualization: DHODH Inhibition
The following diagram illustrates the novel herbicidal mechanism where pyrimidine derivatives block the conversion of dihydroorotate to orotate, a critical step in nucleotide synthesis.
Figure 1: Mechanism of Action for DHODH-inhibiting pyrimidine herbicides. The inhibitor binds to the quinone-binding site, halting de novo pyrimidine biosynthesis.
Part 2: Synthetic Architectures & Protocols[5]
Strategic Synthesis: The "Modular Assembly" Approach
To maximize Structure-Activity Relationship (SAR) exploration, we utilize a modular approach: constructing the pyrimidine core via the Pinner reaction followed by late-stage functionalization via Nucleophilic Aromatic Substitution (
Protocol A: Core Construction via Pinner Reaction
Objective: Synthesis of a 2-amino-4-hydroxy-6-substituted pyrimidine scaffold.
Reagents:
-
Guanidine Hydrochloride (10 mmol)
- -Ketoester (e.g., Ethyl acetoacetate) (10 mmol)
-
Sodium Ethoxide (NaOEt) (25 mmol)
-
Ethanol (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve Guanidine HCl in absolute ethanol (20 mL). Add NaOEt slowly at 0°C under
atmosphere. Stir for 15 min to generate the free base. -
Cyclization: Dropwise add the
-ketoester. The solution will turn turbid as NaCl precipitates. -
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Neutralization: Dissolve residue in minimal water and acidify to pH 5–6 using glacial acetic acid. The pyrimidine product will precipitate.
-
Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/DMF.
Critical Checkpoint: Ensure anhydrous conditions during the initial base addition to prevent ester hydrolysis before cyclization.
Protocol B: Late-Stage Functionalization (
)
Objective: Introduction of pharmacophores (e.g., trifluoromethyl-phenyl amines) at the 4-position.
Reagents:
-
4-Chloropyrimidine derivative (Intermediate)[5]
-
Substituted Aniline or Phenol (Nucleophile)
-
or
(Base) -
Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: Dissolve 4-chloropyrimidine (1.0 eq) and the nucleophile (1.1 eq) in MeCN.
-
Base Addition: Add
(2.0 eq). -
Reaction: Reflux at 80°C for 4–12 hours. For unreactive nucleophiles, use DMF at 100°C.
-
Workup: Pour into crushed ice. Filter the precipitate or extract with Ethyl Acetate.[6]
-
Validation: Confirm substitution by the disappearance of the C-Cl stretch (~750
) in IR and shift of pyrimidine protons in -NMR.
Part 3: Bio-Evaluation Pipelines
Herbicidal Screening: The Nutrient Reversal Validation
To distinguish general cytotoxicity from specific DHODH inhibition, a "Nutrient Reversal" assay is mandatory.
Protocol C: Arabidopsis Root Inhibition & Rescue Assay
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
MS Media (Murashige & Skoog) agar plates.
-
Test Compound (dissolved in DMSO).[7]
-
Rescue Reagents: Uracil (1 mM) or Orotate (1 mM).
Workflow:
-
Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min).
-
Treatment Plates: Prepare MS agar containing the test compound at discriminatory concentrations (e.g., 0.1, 1.0, 10
). -
Rescue Plates: Prepare duplicate plates containing Test Compound + Uracil (1 mM).
-
Growth: Plate seeds and stratify at 4°C for 2 days, then move to growth chamber (22°C, 16h light).
-
Data Collection (7 Days After Treatment):
-
Measure primary root length.[2]
-
Interpretation: If growth is inhibited in Treatment Plates but restored in Rescue Plates, the MoA is confirmed as Pyrimidine Biosynthesis Inhibition.
-
Insecticidal Bioassay: Leaf-Disc Method
Target: Spodoptera frugiperda (Fall Armyworm) or Nilaparvata lugens (Brown Planthopper).
Protocol D: Leaf-Disc Immersion
-
Preparation: Punch 5 cm leaf discs from fresh cabbage (for Spodoptera) or rice stems (for Planthoppers).
-
Treatment: Dip leaf discs into test solution (Test compound + 0.1% Triton X-100) for 10 seconds. Air dry for 1 hour.
-
Infestation: Place discs in petri dishes lined with moist filter paper. Introduce 10 3rd-instar larvae per dish.
-
Incubation: Store at 25±1°C, 60–70% RH.
-
Assessment: Record mortality at 24h, 48h, and 72h.
-
Moribund insects (unable to right themselves) are counted as dead.
-
Comparative Activity Data
The following table summarizes expected
| Compound Class | Target Pest/Weed | Target Site | Commercial Standard ( | Target Potency for New Lead |
| Trifluoromethyl-pyrimidines | Spodoptera frugiperda | Unknown/METI | Chlorantraniliprole (0.02 mg/L) | < 5.0 mg/L |
| Mesoionic Pyrimidines | Nilaparvata lugens | nAChR | Triflumezopyrim (0.5 mg/L) | < 1.0 mg/L |
| Pyrrolidinone-anilides | Amaranthus retroflexus | DHODH | Bispyribac-sodium (ALS) | < 10 g ai/ha |
Part 4: Visualization of Development Pipeline
The following diagram outlines the logical flow from molecular design to field candidate selection.
Figure 2: Integrated workflow for pyrimidine pesticide development, emphasizing the feedback loop between screening and optimization.
Part 5: References
-
Review of Pyrimidine Derivatives in Pesticides (2025): "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry. [Link]
-
Novel Herbicide MoA (Tetflupyrolimet): "A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis."[3] PNAS. [Link]
-
Insecticidal Pyrimidines: "Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide."[8] Journal of Pesticide Science. [Link]
-
Synthesis Protocols: "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review." Synthetic Communications. [Link][9]
-
Green Chemistry in Synthesis: "Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives." Kuey. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reaction products in the synthesis of 2-aminopyrimidines
Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists & Process Development Scientists
Welcome to the 2-Aminopyrimidine Synthesis Support Hub
Module 1: Cyclocondensation (De Novo Synthesis)
Context: The most common route involves condensing guanidine (or salts) with 1,3-electrophiles (1,3-diketones, enaminones, or
Ticket #101: "I'm getting a mixture of isomers with my unsymmetrical 1,3-diketone."
The Mechanism:
When condensing guanidine with an unsymmetrical 1,3-diketone (
-
Reaction A: Attack at
- Leads to 4- -6- pyrimidine. -
Reaction B: Attack at
- Leads to 4- -6- pyrimidine.
Diagnostic Protocol:
-
Check Sterics vs. Electronics: Does your substrate have a
group? Guanidine attacks the carbonyl adjacent to exclusively (electronic control) unless sterically blocked. -
Solvent pH: In highly acidic media, the carbonyl oxygen is protonated, changing the hardness/softness of the electrophile.
Resolution Strategy:
-
Switch to Enaminones: Do not use 1,3-diketones. Convert the ketone to an enaminone (using DMF-DMA).
-
Why? Enaminones desymmetrize the electrophile. The carbon attached to the dimethylamino group is electron-rich (less electrophilic), forcing guanidine to attack the carbonyl carbon exclusively.
-
Result: >95:5 Regioselectivity.
-
Ticket #102: "My mass spec shows M+18 peaks, and the NMR is messy."
The Issue: Incomplete Cyclization (The "Linear Trap"). You have likely formed the 3,4-dihydropyrimidin-4-ol intermediate or a linear enaminone adduct that failed to eliminate water.
Troubleshooting Steps:
-
Water Removal: This is a condensation reaction. Are you sequestering water?
-
Fix: Add molecular sieves or use a Dean-Stark trap if refluxing in toluene/ethanol.
-
-
Base Strength: Carbonate bases (
) might be too weak to drive the final aromatization step.-
Fix: Switch to NaOEt/EtOH or NaH/THF to force the elimination of water.
-
Visualizing the Pathway (Cyclocondensation)
Figure 1: Mechanistic bifurcation in cyclocondensation. Note that "Stalled Intermediates" often mimic the product mass +18 Da (water).
Module 2: Functionalization ( & Buchwald)
Context: Modifying existing halogenated pyrimidines.
Primary Failure Mode: Hydrolysis (
Ticket #201: "I see a +16 mass shift (or -18 from Cl) during
."
The Impurity: 2-Hydroxypyrimidine (Pyrimidinone tautomer).
In
Root Causes & Fixes:
| Cause | Mechanism | Solution |
|---|
| Hygroscopic Base | KOH, NaOH, or wet
Ticket #202: "Buchwald coupling failed. I recovered starting material and dehalogenated product."
The Mechanism: 2-Aminopyrimidines are notorious "catalyst poisons." The pyrimidine nitrogens (N1/N3) can chelate Palladium, displacing the phosphine ligand and shutting down the catalytic cycle.
-
Side Product: Hydrodehalogenation (Ar-Cl
Ar-H). This occurs via -hydride elimination from the amine or solvent if the reductive elimination step is slow.
Protocol for "Difficult" Pyrimidines:
-
Ligand Choice: You must use bulky, electron-rich ligands that prevent N-chelation.
-
Recommendation:BrettPhos or tBuXPhos (Gen 3/4 precatalysts). Avoid
or dppf.
-
-
Base Selection: Strong bases (
) promote dehalogenation.-
Recommendation: Switch to
or .
-
-
Temperature: High temperature promotes dehalogenation.
-
Recommendation: Run at 60–80°C with a more active catalyst (e.g., Pd-PEPPSI-IPr) rather than 110°C with a weak one.
-
Visualizing the Troubleshooting Logic ( )
Figure 2: Decision tree for identifying and resolving nucleophilic substitution failures.
Module 3: FAQ (Quick Solutions)
Q: Why is my 2-aminopyrimidine product pink/red? A: This is often due to trace oxidation of the amine or phenol contaminants. It is rarely structural.
-
Fix: Wash the organic layer with 10% sodium bisulfite or filter through a pad of silica/charcoal.
Q: Can I alkylate the exocyclic amine (2-
-
Fix: Protect the 2-
as an amide or carbamate first, or use reductive amination (Aldehyde + ) which favors the exocyclic amine due to intermediate imine formation.
Q: My
-
Theory: The intermediate Meisenheimer complex at C4 is stabilized by two nitrogens (para and ortho), whereas C2 attack is less stabilized.
-
Fix: You must heat 2-chloropyrimidine reactions 20–40°C higher than 4-chloropyrimidine reactions.
References
-
Regioselectivity in Cyclocondensation
- F. Fischer et al., "Regioselective Synthesis of 2-Aminopyrimidines from Guanidines and Enaminones," Molecules, 2022, 27(3), 890.
-
Buchwald-Hartwig Troubleshooting
- D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011, 2, 27-50.
-
Reactivity Profiles:
- T. J. J. Müller, "Synthesis of Pyrimidines: A Review," Science of Synthesis, 2021.
-
Side Reactions in Pyrimidine Synthesis
-
Rao, R. N., & Chanda, K. "2-Aminopyridine – an unsung hero in drug discovery," Chem. Commun., 2022, 58, 343-382.[1] (Discusses analogous side reaction profiles).
-
Sources
Technical Support Center: Scalable Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Scaling the production of 1-(4-Methylpyrimidin-2-yl)propan-1-amine presents a distinct set of chemoselective challenges compared to standard benzylic amines. The electron-deficient nature of the pyrimidine ring introduces risks of nucleophilic attack on the ring itself during alkylation, while the basicity of the final amine complicates isolation.
This guide addresses the three critical phases of production:
-
Nucleophilic Addition (The Grignard Step): Controlling regioselectivity.
-
Reductive Amination: Managing chemoselectivity (Amine vs. Alcohol).
-
Isolation & Resolution: Handling the chiral amine and salt formation.
Module 1: The Ketone Intermediate (Grignard Chemistry)
Context: The synthesis typically begins with the addition of Ethylmagnesium Bromide (EtMgBr) to 4-methylpyrimidine-2-carbonitrile to form the intermediate ketone, 1-(4-methylpyrimidin-2-yl)propan-1-one.
Workflow Visualization
Caption: Pathway selectivity relies on temperature control to favor nitrile addition over ring addition.
Troubleshooting & FAQs
Q1: I am observing a "M+2" mass byproduct and low ketone yield. What is happening? Diagnosis: You are likely experiencing regioselective failure . Explanation: The pyrimidine ring is electron-deficient. Grignard reagents are powerful nucleophiles that can attack the C6 position of the ring (conjugate addition) rather than the nitrile carbon, leading to a 1,2-dihydropyrimidine byproduct (often unstable or re-aromatized). Corrective Action:
-
Lower Temperature: Conduct the addition at -20°C to -40°C . Ring addition has a higher activation energy than nitrile addition.
-
Inverse Addition: Do not add the nitrile to the Grignard. Add the Grignard reagent dropwise to the nitrile solution. This keeps the nitrile in excess relative to the Grignard at the point of mixing, minimizing the chance of double-addition or ring attack.
Q2: The reaction mixture solidifies (clumps) during the Grignard addition. Diagnosis: Solubility limit of the magnesium-imine complex. Explanation: The intermediate imine-magnesium salt is often less soluble than the starting material. Corrective Action:
-
Solvent Switch: Switch from pure Diethyl Ether (Et2O) to THF (Tetrahydrofuran) or a THF/Toluene mixture. THF has better coordinating ability for magnesium salts.
-
Dilution: Ensure the reaction concentration does not exceed 0.5 M .
Module 2: Reductive Amination (The Critical Conversion)
Context: Converting the ketone to the amine using Ammonia (NH3) and Hydrogen (H2) or a hydride source.[1] This step creates the chiral center.
Decision Matrix: Catalyst & Reagent Selection
| Parameter | Method A: Catalytic Hydrogenation (Scale-Up) | Method B: Hydride Reduction (Lab/Pilot) |
| Reagents | H2 (10-50 bar), NH3 (MeOH), Raney Ni or Pd/C | NH4OAc, NaBH3CN or NaBH(OAc)3 |
| Pros | Low waste, scalable, cost-effective. | Mild conditions, high functional group tolerance. |
| Cons | Requires high-pressure vessels; safety (H2). | Boron waste disposal; Cyanide risks (if using NaBH3CN). |
| Key Risk | Alcohol formation (Ketone reduction). | Incomplete conversion . |
Troubleshooting & FAQs
Q3: My HPLC shows 15-20% of the corresponding alcohol impurity. Diagnosis: Competitive ketone reduction. Explanation: The ketone is being reduced to an alcohol by H2/Catalyst before it can condense with ammonia to form the imine. Corrective Action:
-
Pre-formation of Imine: Stir the ketone with the ammonia source (and a drying agent like MgSO4 or molecular sieves) for 2-4 hours before adding the reducing agent/hydrogen.
-
Lewis Acid Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 eq). This effectively scavenges water and activates the ketone, driving the equilibrium toward the imine [1].
-
Note: On large scale, Ti(OiPr)4 creates a gel upon workup. Use a citrate wash to solubilize titanium salts.
-
Q4: The reaction stalls at 80% conversion. Diagnosis: Catalyst poisoning or inhibitory product binding. Explanation: Primary amines can bind strongly to metal surfaces (Pd/Ni), inhibiting the catalyst. Corrective Action:
-
Increase Ammonia Pressure: Ensure a large excess of NH3 (5-10 equivalents).
-
Acidic Additive: Running the hydrogenation in acetic acid (or adding 1 eq. of HCl) protonates the product amine as it forms, preventing it from coordinating to the catalyst surface.
Module 3: Isolation & Salt Formation
Context: The free base amine is likely an oil and prone to oxidation. Isolation as a solid salt is standard for stability and purity.
Process Logic: Salt Selection
Caption: Decision tree for final form selection based on stereochemical requirements.
Troubleshooting & FAQs
Q5: The product "oils out" instead of crystallizing during salt formation. Diagnosis: Presence of impurities or incorrect solvent polarity. Corrective Action:
-
Solvent Polarity: If using HCl in ether/dioxane, the salt precipitates too fast, trapping impurities (oil). Switch to Isopropanol (IPA) . Dissolve the amine in warm IPA, add HCl, and cool slowly.
-
Anti-solvent: Add the anti-solvent (e.g., Heptane or MTBE) after the salt has begun to nucleate, not before.
Q6: How do I remove the "dimer" impurity (Secondary Amine)? Diagnosis: Reductive amination byproduct where the product amine reacts with another ketone molecule. Explanation: This happens if the primary amine concentration builds up while ketone is still present. Corrective Action:
-
High Dilution: Not feasible for scale-up.
-
Excess Ammonia: This is the most robust lever. Increase NH3:Ketone ratio to >10:1.
-
Purification: The secondary amine is significantly more lipophilic. It can often be removed by washing the acidic aqueous phase with DCM (the dimer stays in DCM, the primary amine salt stays in water) before basifying for extraction.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Tinson, R. A. J., et al. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines."[2] ACS Omega, vol. 3, no. 8, 2018, pp. 9172–9181. [2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
-
Master Organic Chemistry. "Reductive Amination." MasterOrganicChemistry.com.
Sources
Validation & Comparative
Head-to-head comparison of 1-(4-Methylpyrimidin-2-yl)propan-1-amine with other pyrimidine derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is central to a vast array of biologically active compounds, including fundamental components of DNA and RNA.[1] The strategic modification of the pyrimidine core has led to the development of numerous therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[2] This guide provides a comparative analysis of various pyrimidine derivatives, with a focus on elucidating the structure-activity relationships (SAR) that govern their biological functions. While we will use 1-(4-Methylpyrimidin-2-yl)propan-1-amine as a reference point for discussion, the core of this guide will be a data-driven comparison of well-characterized pyrimidine analogues to inform future drug discovery efforts.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows for high-affinity interactions with a multitude of biological targets.[3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring, a concept central to SAR studies.[1] These modifications can modulate a compound's target affinity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Bioactive Pyrimidine Derivatives
Due to the limited publicly available experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine, this guide will focus on a comparative analysis of structurally related pyrimidine derivatives for which robust data has been published. By examining these analogues, we can infer the potential biological activities and key structural determinants for the activity of compounds like 1-(4-Methylpyrimidin-2-yl)propan-1-amine.
We will explore three key areas of therapeutic potential for pyrimidine derivatives: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]
The anticancer potency of pyrimidine derivatives is intricately linked to the substituents on the pyrimidine core. For instance, the presence of an amino group at the C2 position is a common feature in many kinase inhibitors, facilitating crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. The nature of the substituent at the C4 and C5 positions can significantly impact selectivity and potency.
To illustrate these principles, the following table presents the in vitro cytotoxic activity (IC50 values) of a selection of 2-aminopyrimidine derivatives against various human cancer cell lines.
| Compound ID | R1 (at C4) | R2 (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | 2-chloro-6-methylphenylamino | H | K562 (CML) | <0.001 | |
| Compound 1 | 4-(4-isopropylpiperazin-1-yl)aniline | H | MCF-7 (Breast) | 2.95 | [1] |
| Compound 2 | 2,4-dichloro-5-methoxyphenylamino | H | A549 (Lung) | 0.05 | [1] |
| Compound 3 | 3-ethynyl-phenylamino | H | HCT116 (Colon) | 0.048 | [1] |
This table is a representation of data available in the cited literature and is intended for comparative purposes.
The data clearly demonstrates that modifications to the substituents on the pyrimidine ring lead to significant variations in anticancer activity. Dasatinib, a potent dual Src/Abl kinase inhibitor, showcases the effectiveness of a substituted anilino group at the C4 position.
The following diagram illustrates the general mechanism of action for many pyrimidine-based kinase inhibitors.
Caption: General mechanism of pyrimidine-based kinase inhibitors.
Antimicrobial Activity: Combating Infectious Diseases
2-Aminopyrimidine derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[3] They represent a versatile scaffold for the development of novel agents to combat antimicrobial resistance.
The structural modifications on the 2-aminopyrimidine core are critical for their antimicrobial potency. The following table summarizes the in vitro activity of several 2-aminopyrimidine derivatives against various microbial strains.
| Compound ID | R-Group at C4/C6 | Organism | MIC (µg/mL) | Reference |
| Compound A | 4-chlorophenyl | S. aureus | 12.5 | [3] |
| Compound B | 4-methoxyphenyl | E. coli | 25 | [3] |
| Compound C | 3,4-dichlorophenyl | C. albicans | 6.25 | [3] |
This table is a representation of data available in the cited literature and is intended for comparative purposes.
These findings highlight that the nature of the aryl substituent significantly influences the antimicrobial spectrum and potency.
The following diagram outlines a typical workflow for screening the antimicrobial activity of pyrimidine derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]
The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have shown promising selectivity for COX-2 over COX-1.
| Compound ID | R-Group | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | (Standard) | 15 | 0.04 | 375 | [4] |
| Compound X | Substituted Phenyl | >100 | 0.15 | >667 | [4] |
| Compound Y | Fused Ring System | 5.2 | 0.08 | 65 | [4] |
This table is a representation of data available in the cited literature and is intended for comparative purposes.
The data indicates that specific structural features on the pyrimidine scaffold can lead to highly selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drug candidates.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan is then solubilized, and the concentration is determined by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinases.
Principle: A purified kinase enzyme, a specific substrate, and ATP are incubated with the test compound. The extent of substrate phosphorylation is then measured, typically using radiometric or fluorescence-based methods.
Protocol (Radiometric):
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the specific peptide substrate, and the pyrimidine derivative at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly privileged and versatile core in modern drug discovery. The structure-activity relationships discussed in this guide, supported by comparative experimental data, underscore the critical role of substituent modifications in tuning the biological activity and selectivity of pyrimidine derivatives. While direct experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not extensively available, the analysis of its structural analogues suggests potential for biological activity, likely as a kinase inhibitor or antimicrobial agent, warranting further investigation.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of novel pyrimidine derivatives, with an emphasis on multiparameter optimization to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidine-based therapeutics.
References
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
-
Reaction Biology. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Reaction Biology. [Link]
-
RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Google Cloud.
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
PMC. (2020). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]
- Vertex AI Search. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Google Cloud.
Sources
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- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Guide to Ensuring Inter-Laboratory Reproducibility of Biological Data for Novel Small Molecules: A Case Study with 1-(4-Methylpyrimidin-2-yl)propan-1-amine
As a Senior Application Scientist, I've witnessed firsthand the "reproducibility crisis" that plagues preclinical research.[1] Many promising findings, particularly in cancer biology, fail to be replicated, wasting significant resources and eroding confidence in published literature.[2] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for generating robust, reproducible biological data for novel chemical entities. We will use the compound 1-(4-Methylpyrimidin-2-yl)propan-1-amine , a pyrimidine derivative, as a practical case study to illustrate these principles. While no extensive biological data for this specific molecule is publicly available, its structure is representative of scaffolds found in many biologically active agents, making it an ideal model for this discussion.[3][4]
The core tenet of this guide is that reproducibility is not an accident; it is the result of meticulous planning, rigorous execution, and transparent reporting.[5][6] We will dissect the critical factors that influence data variability, from the integrity of the small molecule itself to the nuances of biological assays and data analysis.
Pillar 1: Compound Integrity - The Non-Negotiable Starting Point
The most fundamental source of irreproducibility in small molecule research is the molecule itself.[7] Before a single assay is run, the identity, purity, and stability of the compound must be unequivocally verified. Assuming a vendor's certificate of analysis is sufficient without in-house verification is a common and critical error.
Key Verification Steps:
-
Structural Confirmation: The chemical structure must be confirmed. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[7] For chiral molecules, verifying the stereochemistry is paramount, as different stereoisomers can have dramatically different biological activities.
-
Purity Assessment: The purity of the compound should be assessed using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] An impurity with potent biological activity can easily confound results.
-
Solubility and Stability: The choice of solvent can impact cellular toxicity and assay performance.[7] A compound's solubility and stability in that solvent and in the final assay buffer must be determined. A compound that precipitates out of solution during an experiment will not yield reliable data.[7]
Table 1: Hypothetical Initial Quality Control Data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine (Lot #18A52)
| Parameter | Method | Specification | Result | Pass/Fail |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms | Pass |
| LC-MS | [M+H]⁺ = 166.12 | 166.13 | Pass | |
| Purity | HPLC (254 nm) | ≥98.0% | 99.2% | Pass |
| Solubility | DMSO | ≥10 mM | 50 mM | Pass |
| PBS (pH 7.4) | ≥100 µM | 250 µM | Pass | |
| Stability | DMSO (4°C, 1 month) | ≥98.0% purity | 99.1% | Pass |
Pillar 2: The Biological System - Taming Inherent Variability
Biological systems are intrinsically variable.[1][8] Minor, often unreported, differences in experimental conditions can lead to major discrepancies in results between laboratories.[9] Establishing and adhering to standardized protocols is crucial to minimizing this variance.[10]
Critical Factors in Biological Assays:
-
Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a primary driver of irreproducibility.[11][12] All cell lines must be authenticated at the start of a project and regularly thereafter using methods like Short Tandem Repeat (STR) profiling.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, media composition (including serum lot), and incubation conditions (CO₂, temperature, humidity) must be strictly controlled and reported.[9][13]
-
Reagent Quality: Beyond the small molecule, the quality and lot consistency of all other reagents, especially critical components like antibodies, must be validated and tracked.[14]
Below is a workflow illustrating the key stages where variability can be introduced and controlled in a typical cell-based assay.
Caption: Workflow for a reproducible cell-based assay.
Pillar 3: Experimental Design & Execution - A Protocol for Reproducibility
To assess the reproducibility of data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine, we can design a hypothetical inter-laboratory study. Three independent labs will determine the compound's effect on the viability of the A549 human lung carcinoma cell line.
Standardized Protocol: Cell Viability (CTG Assay)
This protocol must be followed precisely by all participating labs.
-
Cell Culture:
-
Thaw a new, authenticated vial of A549 cells (ATCC, Cat# CCL-185).
-
Culture in F-12K Medium (ATCC, Cat# 30-2004) with 10% Fetal Bovine Serum (Gibco, Lot# X) and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
Use cells only between passages 5 and 15. Do not allow cells to exceed 80% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(4-Methylpyrimidin-2-yl)propan-1-amine (Lot #18A52) in 100% DMSO.
-
Create a serial 2-fold dilution series in a 96-well plate, starting from 200 µM down to 0.1 µM, in complete culture medium. The final DMSO concentration in all wells must be 0.5%.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of medium.
-
Incubate for 24 hours.
-
Remove medium and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and no-cell (media only) control wells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader (e.g., SpectraMax i3).
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data by setting the average vehicle control signal to 100% viability and the average signal from a positive control (e.g., 10 µM Staurosporine) to 0% viability.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Pillar 4: Data Analysis & Interpretation - The Final Hurdle
Even with identical protocols, differences in data analysis can create discrepancies.[1] It is essential to pre-specify the analysis plan, including normalization methods, curve-fitting algorithms, and statistical tests.[6]
The diagram below illustrates the common sources of variability that can compromise inter-laboratory reproducibility.
Caption: Key sources of variability affecting data reproducibility.
Comparing Hypothetical Inter-Laboratory Results
After executing the standardized protocol, the data should be collated and analyzed for consistency. The Coefficient of Variation (CV), which is the ratio of the standard deviation to the mean, is a useful metric for assessing variability.[15]
Table 2: Hypothetical Inter-Laboratory Comparison of IC₅₀ Values for 1-(4-Methylpyrimidin-2-yl)propan-1-amine in A549 Cells
| Laboratory | N (Replicates) | IC₅₀ (µM) | 95% Confidence Interval (µM) | R² of Curve Fit |
| Lab A | 3 | 4.2 | [3.8, 4.7] | 0.992 |
| Lab B | 3 | 5.1 | [4.5, 5.8] | 0.989 |
| Lab C | 3 | 4.6 | [4.1, 5.2] | 0.991 |
| Summary | ||||
| Mean | 4.63 | |||
| Std. Dev. | 0.45 | |||
| CV (%) | 9.7% |
In this hypothetical scenario, a Coefficient of Variation under 15-20% would generally be considered good evidence of reproducibility for a cell-based assay. A thorough investigation would be required if the variability were significantly higher.
Conclusion and Recommendations
Ensuring the reproducibility of biological data is a multifaceted challenge that demands a systematic and transparent approach.[10][11] For any small molecule, including 1-(4-Methylpyrimidin-2-yl)propan-1-amine, the journey to reproducible data begins with stringent quality control of the compound itself and extends through every phase of experimental design, execution, and analysis.
Key Takeaways for Researchers:
-
Validate Your Reagents: Never assume the quality of a small molecule or biological reagent.[7][12] In-house QC is essential.
-
Standardize Everything: From cell culture to data analysis, use and meticulously document standardized protocols.[10]
-
Embrace Transparency: Share detailed methods, raw data, and analysis scripts to allow for independent verification.[16] Fostering a culture of open science is critical to overcoming the reproducibility crisis.[1]
-
Publish All Results: Reporting negative or inconclusive results is as important as reporting positive findings to prevent other labs from wasting resources on dead ends.[11][13]
By embedding these principles into our daily laboratory practices, we can enhance the reliability of our research, accelerate the drug discovery pipeline, and build a more robust foundation for scientific progress.[5]
References
- Labroots. (2026, February 13). Improving reproducibility in scientific research. Cell And Molecular Biology.
- Infinix Bio. Navigating Study Reproducibility Challenges: A Comprehensive Guide for Biotech and Pharma.
- ATCC. Improving accuracy and reproducibility in life science research.
- MilliporeSigma. Improving Reproducibility: Best Practices for Small Molecules.
- Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?.
- InfinixBio. (2026, January 30). Antibody Validation: The Hidden Key to Reproducible Drug Discovery.
- Kosheeka. (2021, May 27). Factors affecting Research Reproducibility in Biomedical Research.
- Frontiers in Pharmacology. (2019, December 10). In Vitro Research Reproducibility: Keeping Up High Standards.
- Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
- BPI. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
- GigaScience. (2020, September 15). Recommendations to enhance rigor and reproducibility in biomedical research.
- ResearchG
- National Institutes of Health. A Guide to Reproducibility in Preclinical Research.
- Journal of Cell Biology. (2015, April 27). Reproducibility and cell biology.
- eLife. (2017, January 19). Reproducibility in Cancer Biology: Small molecules remain on target for c-Myc.
- Diagnostyka Laboratoryjna. (2021, December 10). Biological variability of the most common biochemical parameters.
- Journal of Laboratory and Precision Medicine. (2021, January 4). Biological variation: Understanding why it is so important?.
- Future Medicinal Chemistry.
- SciELO. Variability in baseline laboratory measurements of the Brazilian Longitudinal Study of Adult Health (ELSA-Brasil).
- Journal of Clinical Laboratory Analysis. (2025, April 12). Intra‐Laboratory and Inter‐Laboratory Variations Analysis for HbA1c Assays in China.
- ResearchGate.
- Journal of Medicinal Chemistry. Rational Approaches to Improving Selectivity in Drug Design.
- ACS Publications. (2021, November 16). Rational Approaches to Improving Selectivity in Drug Design.
- Synblock. CAS 473733-02-7 | (R)-1-(4-Isopropylfuran-2-yl)propan-1-amine.
- National Institutes of Health. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
- PubMed. (2004, August 16). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.
- protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
- MDPI. (2023, November 15).
- PubMed. (2007, February 15). Feasibility and response to 1-(4-amino-2-methyl-5-pyrimidynyl) methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride chemotherapy with pre-treated procarbazine for elderly patients with newly diagnosed glioblastoma.
- Google Patents.
- Sigma-Aldrich. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine sigma-aldrich.
- National Institutes of Health. (2026, January 16).
Sources
- 1. What is the reproducibility crisis in life sciences? [abcam.com]
- 2. Reproducibility and cell biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cos.io [cos.io]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Publishers Panel [diagnostykalaboratoryjna.eu]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infinixbio.com [infinixbio.com]
- 11. Improving reproducibility in scientific research | Cell And Molecular Biology [labroots.com]
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- 14. Antibody Validation: The Hidden Key to Reproducible Drug Discovery - Drug Development and Delivery [drug-dev.com]
- 15. scielo.br [scielo.br]
- 16. academic.oup.com [academic.oup.com]
Independent Verification of Novel Pyrimidine Derivatives: A Comparative Technical Guide
Introduction: The Pyrimidine Evolution
The pyrimidine scaffold remains a cornerstone of medicinal chemistry, historically anchoring the "antimetabolite" class of chemotherapeutics (e.g., 5-Fluorouracil, Gemcitabine). However, the current frontier has shifted toward pyrimidine-fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) that function not as DNA mimics, but as precision ATP-competitive kinase inhibitors (targeting EGFR, BTK, AURK).
For researchers, this shift necessitates a change in verification protocols. Merely assessing cytotoxicity is insufficient; one must distinguish between non-specific toxicity and targeted kinase modulation. This guide provides an autonomous, self-validating framework to verify the therapeutic potential of novel pyrimidine candidates against established standards.
Comparative Landscape: Antimetabolites vs. Novel Kinase Inhibitors
To objectively verify a new compound, you must benchmark it against the correct mechanism. Comparing a novel EGFR inhibitor solely to 5-FU (a DNA damaging agent) yields limited mechanistic insight.
Table 1: Performance & Mechanism Benchmarks
| Feature | Standard Antimetabolites (e.g., 5-FU, Gemcitabine) | Novel Pyrimidine-Fused Scaffolds (e.g., Pyrazolo[3,4-d]pyrimidines) |
| Primary Mechanism | False nucleotide incorporation; Thymidylate Synthase (TS) inhibition. | ATP-competitive inhibition of protein kinases (EGFR, BTK, CDK).[1] |
| Cell Cycle Arrest | S-phase arrest (DNA synthesis block). | G1/S or G2/M arrest (depending on kinase target). |
| Resistance Profile | High (via DPD enzyme upregulation or transporter downregulation). | Moderate (via "Gatekeeper" mutations, e.g., T790M). |
| Selectivity | Low (affects all rapidly dividing cells). | High (targets specific oncogenic drivers).[2] |
| Typical IC50 (Potency) | Micromolar range (1–50 µM). | Nanomolar range (1–100 nM). |
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways between traditional antimetabolites and novel kinase inhibitors, highlighting where your verification assays must intervene.
Caption: Figure 1: Divergent mechanisms of action. Traditional agents (Red) target DNA synthesis, while novel scaffolds (Blue) target upstream kinase signaling.
Experimental Verification Framework
To ensure Scientific Integrity , this workflow uses a "Self-Validating" approach. Each step includes a control that confirms the assay is working before evaluating the novel compound.
Workflow Visualization
Caption: Figure 2: Step-wise verification logic. Progression requires meeting specific potency and selectivity thresholds.
Protocol A: High-Fidelity Cytotoxicity Screening (MTT/SRB)
Avoid common pitfalls like edge effects or metabolic interference.
Objective: Determine the IC50 of the novel pyrimidine compared to 5-FU.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well plates. Seed normal fibroblast controls (e.g., MRC-5) in parallel.
-
Equilibration: Incubate for 24 hours to ensure attachment and log-phase growth.
-
Compound Treatment:
-
Dissolve Novel Compound and 5-FU (Positive Control) in DMSO.
-
Prepare serial dilutions (0.01 µM to 100 µM). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48–72 hours.
-
Development:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).
-
Self-Validation: The IC50 of 5-FU must fall within historical ranges (e.g., 1–10 µM for MCF-7) for the assay to be valid.
-
Protocol B: Apoptosis Verification (Annexin V/PI)
Distinguish true therapeutic apoptosis from necrotic toxicity.
Objective: Confirm the novel compound induces Programmed Cell Death (PCD) rather than lysis.
-
Treatment: Treat cells with the Novel Compound at its IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells gently (avoid harsh scraping which causes false positives).
-
Staining:
-
Wash with cold PBS.
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC (binds exposed phosphatidylserine, early apoptosis).
-
Add Propidium Iodide (PI) (stains DNA in compromised membranes, necrosis/late apoptosis).
-
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis (Toxic/Fail).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
-
Data Presentation: Expected Results
When publishing your verification, structure your data to highlight Selectivity and Potency Improvement .
Table 2: Representative Comparative Data (Hypothetical Data Set based on Literature Trends)
| Compound | Cell Line (Target) | IC50 (µM) | Selectivity Index (SI)* | Mechanism Validation |
| 5-Fluorouracil | MCF-7 (Breast) | 5.2 ± 0.4 | 2.1 | S-Phase Arrest |
| Gemcitabine | PANC-1 (Pancreatic) | 12.8 ± 1.2 | 1.8 | S-Phase Arrest |
| Novel Pyrimidine X | MCF-7 (Breast) | 0.045 ± 0.005 | >100 | G2/M Arrest + Bax Upregulation |
| Novel Pyrimidine X | MRC-5 (Normal) | >50.0 | N/A | Minimal Toxicity |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered a successful hit.
References
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Source: Arab Journal of Chemistry (2021) [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry (2020) [Link][3]
-
Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. Source: Texas Medical Center / PubMed (2024) [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI Molecules (2021) [Link]
-
Comparative Effectiveness of Gemcitabine plus Nab-Paclitaxel and FOLFIRINOX. Source: Cancers (MDPI) (2019) [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
